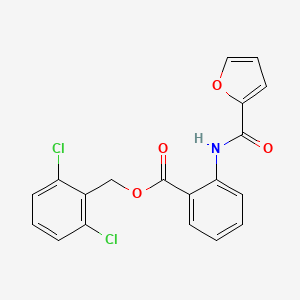![molecular formula C16H14F2N2O2S B4749866 methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4749866.png)
methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate
説明
Methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is commonly known as DFTMA and is synthesized through a multistep process.
作用機序
The mechanism of action of DFTMA in inhibiting cancer cell growth involves the activation of the caspase pathway, which leads to apoptosis. DFTMA also inhibits the expression of anti-apoptotic proteins, such as Bcl-2, and induces the expression of pro-apoptotic proteins, such as Bax. In addition, DFTMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
DFTMA has been shown to have both biochemical and physiological effects. In vitro studies have shown that DFTMA inhibits the growth of cancer cells and induces apoptosis. In vivo studies in mice have shown that DFTMA reduces tumor growth and prolongs survival. DFTMA has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. However, the toxicological effects of DFTMA on normal cells and tissues have not been extensively studied.
実験室実験の利点と制限
One of the main advantages of using DFTMA in lab experiments is its high potency and selectivity towards cancer cells. DFTMA has also been shown to have low toxicity towards normal cells, which makes it a promising candidate for further development as an anticancer agent. However, the synthesis of DFTMA is a multistep process that requires specialized equipment and expertise. The purity and yield of DFTMA can also be affected by the reaction conditions and purification methods used.
将来の方向性
There are several future directions for research on DFTMA. One area of research is the development of more efficient and scalable synthesis methods for DFTMA. Another area of research is the optimization of the anticancer activity of DFTMA through structural modifications. The toxicological effects of DFTMA on normal cells and tissues also need to be further studied. In addition, the potential applications of DFTMA in other fields, such as material science and analytical chemistry, need to be explored.
科学的研究の応用
DFTMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DFTMA has shown promising results as a potential anticancer agent. Studies have shown that DFTMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, DFTMA has been used as a building block for the synthesis of various organic compounds with interesting properties, such as liquid crystals and polymers. In analytical chemistry, DFTMA has been used as a reagent for the determination of various metal ions in environmental and biological samples.
特性
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)carbamothioylamino]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c1-9-3-4-10(15(21)22-2)7-14(9)20-16(23)19-13-6-5-11(17)8-12(13)18/h3-8H,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOIGIQWHKMSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2,4-difluorophenyl)carbamothioyl]amino}-4-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![ethyl 6-butylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4749792.png)
![4-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4749798.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4749804.png)
![4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4749808.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4749820.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)

![2-(4-pyridinyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4749836.png)

![N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4749868.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)
